molecular formula C10H10N2O3 B1300938 N-allyl-4-nitrobenzamide CAS No. 88229-26-9

N-allyl-4-nitrobenzamide

Cat. No. B1300938
CAS RN: 88229-26-9
M. Wt: 206.2 g/mol
InChI Key: FNBFVSBDISVHPT-UHFFFAOYSA-N
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Description

N-allyl-4-nitrobenzamide is a chemical compound that is structurally characterized by the presence of an allyl group attached to the nitrogen atom of a benzamide moiety, which is further substituted with a nitro group at the para position. While the provided papers do not directly discuss N-allyl-4-nitrobenzamide, they do provide insights into the properties and reactivity of structurally related nitrobenzamide derivatives, which can be used to infer potential characteristics of N-allyl-4-nitrobenzamide.

Synthesis Analysis

The synthesis of related compounds, such as 4-iodo-3-nitrobenzamide and its derivatives, involves the introduction of nitro and other functional groups into the benzamide structure. For example, the synthesis of 4-iodo-3-nitrobenzamide involves the nitration of an iodo-substituted benzamide precursor . Similarly, the synthesis of N-(2-alkenyl)-2-halo-3-nitrobenzamides and their cyclization to isoquinolin-1-ones is achieved through Pd-catalyzed reactions, indicating that palladium-catalyzed methods could be applicable for the synthesis of N-allyl-4-nitrobenzamide .

Molecular Structure Analysis

The molecular structure of N-allyl-4-nitrobenzamide would likely exhibit characteristics similar to those of other nitrobenzamide derivatives. For instance, the crystal structures of various N-(iodophenyl)nitrobenzamides show different three-dimensional framework structures, which are influenced by hydrogen bonding and other non-covalent interactions . The structure of N-allyl-4-nitrobenzamide would also be expected to show such interactions, potentially affecting its physical properties and reactivity.

Chemical Reactions Analysis

Nitrobenzamide derivatives are known to undergo a variety of chemical reactions. For example, 4-iodo-3-nitrobenzamide can be metabolically reduced to its nitroso derivative, which is capable of inducing cell death in tumor cells . Similarly, the nitroso derivative of 5-(aziridin-1-yl)-2-nitrobenzamide can be reduced to a hydroxylamine, which is the active form for DNA crosslinking . These studies suggest that N-allyl-4-nitrobenzamide could also undergo reductive transformations, potentially leading to biologically active intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-allyl-4-nitrobenzamide can be inferred from related compounds. For instance, the mass spectra of various N-allyl-, N,N-diallyl-, and N-cyclopropylbenzamides provide information on their fragmentation patterns, which can be useful for identification purposes . The properties of N-chloro-N-methoxy-4-nitrobenzamide, such as its high pyramidality degree of the amide nitrogen, suggest that the electronic structure of the amide group in N-allyl-4-nitrobenzamide could also influence its reactivity . Additionally, the antibacterial activity of metal complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide indicates that N-allyl-4-nitrobenzamide could potentially form metal complexes with interesting biological properties .

Scientific Research Applications

Synthesis of Benzamides

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Benzamides, including “N-allyl-4-nitrobenzamide”, are synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .
  • Methods of Application or Experimental Procedures : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . A new, highly efficient and green solid acid catalyst was easily prepared via a two-step procedure and used as an effective reusable catalyst .
  • Results or Outcomes : The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and use of ultrasonic irradiation as a green and powerful technology .

Applications in Pharmaceutical Industry

  • Scientific Field : Pharmaceutical Industry
  • Summary of the Application : Benzamides are used widely in the pharmaceutical industry. They are in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .
  • Methods of Application or Experimental Procedures : Amide compounds are usually produced from the reaction between carboxylic acids and amines at high temperature .
  • Results or Outcomes : As many as 65% of drug molecules prepared by pharmaceutical companies are attached to an amide group . Amide derivatives also show antiplatelet activity .

Natural Alkaloid

  • Scientific Field : Natural Products Chemistry
  • Summary of the Application : Benzamide is a natural alkaloid found in the herbs of Berberis pruinosa .
  • Methods of Application or Experimental Procedures : The extraction of natural alkaloids typically involves the use of solvents to separate the alkaloids from the plant material .
  • Results or Outcomes : The extracted alkaloids, including benzamide, can be used for various purposes, such as in traditional medicine .

Intermediate Product in the Synthesis of Therapeutic Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Benzamides are used as an intermediate product in the synthesis of therapeutic agents .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the therapeutic agent being synthesized .
  • Results or Outcomes : The synthesized therapeutic agents can be used for the treatment of various diseases .

Chemical Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Benzamides can be used to create a variety of chemical derivatives . These derivatives can have a wide range of properties and uses, depending on the specific structure of the derivative .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the derivative being synthesized .
  • Results or Outcomes : The synthesized derivatives can be used for various purposes, such as in the development of new materials or pharmaceuticals .

Agricultural Applications

  • Scientific Field : Agriculture
  • Summary of the Application : Amide compounds, including benzamides, are widely used in agricultural areas . They can be used as an intermediate product in the synthesis of various agricultural chemicals .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the agricultural chemical being synthesized .
  • Results or Outcomes : The synthesized agricultural chemicals can be used for various purposes, such as pest control or crop enhancement .

Future Directions

“N-allyl-4-nitrobenzamide” is provided to early discovery researchers as part of a collection of rare and unique chemicals . The development of facile and efficient methods for the selective and diverse construction of various medium-sized N-heterocycles is still required . The effective participation of ynamides with terminal alkynes in related processes has provided a means for the rapid construction of a diverse range of medium-sized N-heterocyclic systems .

properties

IUPAC Name

4-nitro-N-prop-2-enylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-7-11-10(13)8-3-5-9(6-4-8)12(14)15/h2-6H,1,7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBFVSBDISVHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364549
Record name N-allyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-4-nitrobenzamide

CAS RN

88229-26-9
Record name N-allyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DF Harvey, DM Sigano - The Journal of Organic Chemistry, 1996 - ACS Publications
… N-Allyl-4-nitrobenzamide. Following the general procedure, a solution of allylamine (404 μL… After 1.5 h, N-Allyl-4-nitrobenzamide (1.05 g, 95%) was obtained as a white solid: mp = 119−…
Number of citations: 111 pubs.acs.org
K Nagaraju, N Rajesh, PR Krishna - Synthetic Communications, 2018 - Taylor & Francis
… It is noteworthy to mention that the described method was useful in converting even the less reactive substrate(s) such as N-allyl-4-nitrobenzamide (1f) into the corresponding product 2f, …
Number of citations: 9 www.tandfonline.com
A Alhalib - 2015 - eprints.hud.ac.uk
This thesis describes several approaches to the synthesis of dihydrooxazoles (oxazolines) by the cyclisation of unsaturated amides. The first major approach to the synthesis of …
Number of citations: 4 eprints.hud.ac.uk
R Oost, N Maulide - 2018 - … .s3.amazonaws.com
The direct synthesis of ketones via carbon–carbon bond formation represents one of the most important challenges in organic synthesis. Hydroacylation of alkenes offers perhaps the …
B Nammalwar, NP Muddala, FM Watts, RA Bunce - Tetrahedron, 2015 - Elsevier
OSU-6, an MCM-41 type hexagonal mesoporous silica with strong Bronsted acid properties, has been used to promote the high-yield conversion of carboxylic acids and esters to …
Number of citations: 33 www.sciencedirect.com
F Migliorini, F Dei, M Calamante, S Maramai… - …, 2021 - Wiley Online Library
… N-Allyl-4-nitrobenzamide (13). The product was purified by means of flash chromatography using EtOAc in petroleum ether mixture as the eluent. Yield: 78 %. …

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